GSK-3484862
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Overview
Description
GSK3484862 is a newly-developed, non-nucleoside, dicyanopyridine-containing compound that acts as a selective inhibitor of DNA methyltransferase 1 (DNMT1). This compound has garnered significant attention due to its low cellular toxicity and its ability to induce global hypomethylation in both cancer cell lines and murine embryonic stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK3484862 involves the incorporation of a dicyanopyridine moiety. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving nitrile and pyridine derivatives .
Industrial Production Methods
Industrial production methods for GSK3484862 are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps of synthesis, purification, and quality testing .
Chemical Reactions Analysis
Types of Reactions
GSK3484862 primarily undergoes non-covalent interactions with DNMT1, leading to its degradation. The compound does not participate in traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The compound is used in biological assays under conditions that maintain its stability and activity. Common reagents include cell culture media, proteasome inhibitors, and various buffers .
Major Products Formed
The primary product of the interaction between GSK3484862 and DNMT1 is the degradation of DNMT1 protein, leading to global DNA hypomethylation .
Scientific Research Applications
GSK3484862 has a wide range of applications in scientific research:
Mechanism of Action
GSK3484862 targets DNMT1 for degradation through a proteasome-dependent pathway. The compound binds to DNMT1, leading to its ubiquitination and subsequent degradation. This results in global hypomethylation of DNA, affecting gene expression and cellular functions . The degradation of DNMT1 is facilitated by the accessory factor Uhrf1 and its E3 ubiquitin ligase activity .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: A nucleoside analog that inhibits DNMT1 through covalent binding, leading to DNA hypomethylation.
Decitabine: Another nucleoside analog with a similar mechanism of action to 5-azacytidine.
GSK3685032: A non-time-dependent, highly selective enzymatic inhibitor of DNMT1, similar to GSK3484862.
Uniqueness
GSK3484862 is unique due to its non-nucleoside structure and low cellular toxicity. Unlike 5-azacytidine and decitabine, which are associated with significant cytotoxicity, GSK3484862 offers a safer alternative for inducing DNA hypomethylation .
Properties
IUPAC Name |
(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQQZZDWUNUQK-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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